molecular formula C17H11Br3N4O3 B11107195 2-Bromo-N-({N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11107195
M. Wt: 559.0 g/mol
InChI Key: LQPLOSBFJJDHLQ-UHFFFAOYSA-N
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Description

2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of brominated indole derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5,7-dibromoindole.

    Formation of Hydrazone: The 5,7-dibromoindole is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation Reaction: The hydrazone is then condensed with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

    Condensation Reactions: The hydrazone moiety can participate in further condensation reactions with aldehydes or ketones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, 2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The bromine atoms and the indole moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromoindole: A precursor in the synthesis of the target compound.

    2-Bromobenzoyl Chloride: Another precursor used in the synthesis.

    Indole Derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

The uniqueness of 2-Bromo-N-({N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11Br3N4O3

Molecular Weight

559.0 g/mol

IUPAC Name

2-bromo-N-[2-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H11Br3N4O3/c18-8-5-10-14(12(20)6-8)22-17(27)15(10)24-23-13(25)7-21-16(26)9-3-1-2-4-11(9)19/h1-6,22,27H,7H2,(H,21,26)

InChI Key

LQPLOSBFJJDHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Br

Origin of Product

United States

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